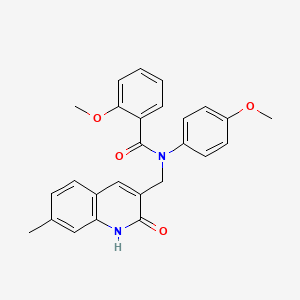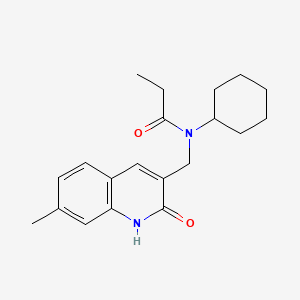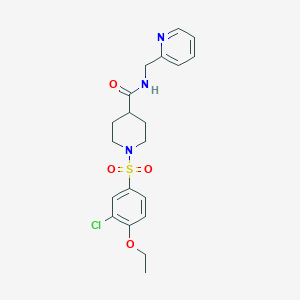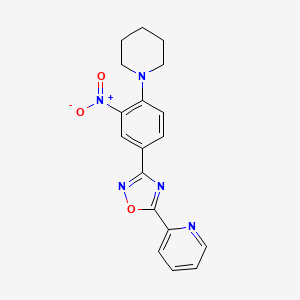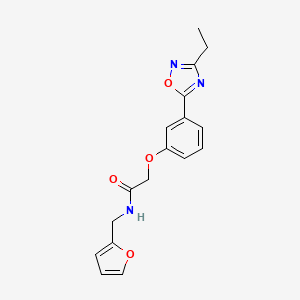
N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide, also known as MPSP, is a small molecule that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonamide compounds and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. This makes it easier to administer and study in vivo. However, one limitation of using this compound is its relatively low potency compared to other sulfonamide compounds.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide can be synthesized using a multi-step process involving the reaction of 4-methoxybenzoyl chloride with propylamine to form 4-methoxy-N-propylbenzamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to form this compound. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-14-20-26(23,24)18-11-4-15(5-12-18)6-13-19(22)21-16-7-9-17(25-2)10-8-16/h4-5,7-12,20H,3,6,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJTXCIPWGMSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

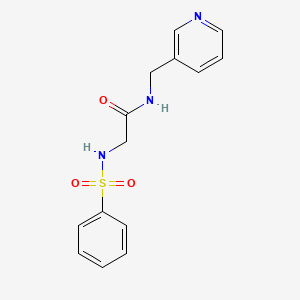
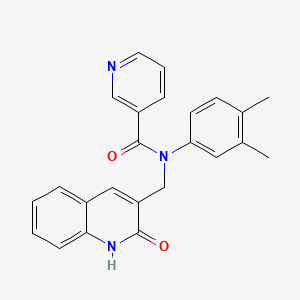
![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)
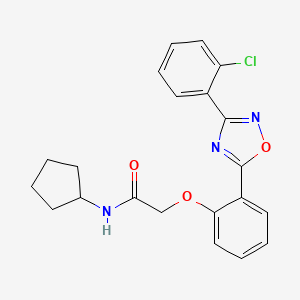
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
